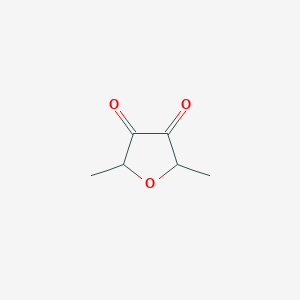
2,5-Dimethylfuran-3,4(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethylfuran-3,4(2H,5H)-dione is a chemical compound known for its unique structure and properties It is a member of the furanone family, which are compounds characterized by a furan ring with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylfuran-3,4(2H,5H)-dione can be achieved through several methods. One common approach involves the use of (2R,3R)-tartaric acid as a starting material. This method includes a five-step sequence that converts tartaric acid into the desired furanone compound. The key step in this process involves the formation of a dioxolane intermediate by reacting methylmagnesium chloride with a dimethylamide derivative .
Industrial Production Methods
Industrial production of this compound often involves the use of chemical synthesis techniques that can be scaled up for large-scale production. These methods typically utilize readily available starting materials and efficient reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylfuran-3,4(2H,5H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
2,5-Dimethylfuran-3,4(2H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is utilized in the production of flavor and fragrance compounds due to its pleasant aroma
Mechanism of Action
The mechanism of action of 2,5-Dimethylfuran-3,4(2H,5H)-dione involves its interaction with molecular targets and pathways within biological systems. The compound can modulate various biochemical processes, leading to its observed effects. For example, it may inhibit certain enzymes or interact with cellular receptors, thereby influencing cellular functions .
Comparison with Similar Compounds
2,5-Dimethylfuran-3,4(2H,5H)-dione can be compared with other similar compounds, such as:
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its use in the food industry as a flavoring agent.
2,5-Dimethyl-4-methoxy-3(2H)-furanone: Another furanone derivative with applications in the fragrance industry
Properties
CAS No. |
68755-49-7 |
|---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
2,5-dimethyloxolane-3,4-dione |
InChI |
InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3-4H,1-2H3 |
InChI Key |
PUVDDHUFFRRFMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C(=O)C(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















